(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is a chiral compound featuring an indole ring substituted with a fluorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Alkylation: The indole ring is alkylated at the 3-position using a suitable alkylating agent.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the desired enantiomer.
Quality Control: Implementing rigorous quality control measures to ensure the purity and enantiomeric excess of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields different amine derivatives.
Substitution: Results in various substituted indole derivatives.
Scientific Research Applications
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine involves:
Molecular Targets: It may interact with specific receptors or enzymes in the body.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting neurotransmitter release or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(5-Chloro-1H-indol-3-yl)-2-methylpropan-1-amine
- (S)-3-(5-Bromo-1H-indol-3-yl)-2-methylpropan-1-amine
- (S)-3-(5-Methyl-1H-indol-3-yl)-2-methylpropan-1-amine
Uniqueness
(S)-3-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-1-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
(2S)-3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3/t8-/m0/s1 |
InChI Key |
NLRRJAHVVQTEBE-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)F)CN |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.